Nortopixantrone
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Overview
Description
Preparation Methods
The synthesis of BBR-3438 involves several steps:
Chemical Reactions Analysis
BBR-3438 undergoes various chemical reactions, including:
Oxidation: BBR-3438 can undergo oxidation reactions, which are often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of BBR-3438 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: BBR-3438 can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BBR-3438 has a wide range of scientific research applications:
Chemistry: In chemistry, BBR-3438 is used as a model compound to study the properties and reactions of 9-aza-anthrapyrazoles.
Biology: In biological research, BBR-3438 is used to investigate its effects on cellular processes and its potential as an anticancer agent.
Industry: In the pharmaceutical industry, BBR-3438 is being explored for its potential use in developing new cancer therapies.
Mechanism of Action
BBR-3438 exerts its effects primarily through its interaction with DNA. It intercalates into DNA, disrupting the DNA structure and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This leads to the accumulation of DNA damage, ultimately resulting in cell death. BBR-3438 also induces oxidative stress by generating free radicals, contributing to its cytotoxic effects .
Comparison with Similar Compounds
BBR-3438 is compared with other similar compounds, such as doxorubicin and losoxantrone:
Doxorubicin: While both BBR-3438 and doxorubicin intercalate into DNA and inhibit topoisomerase II, BBR-3438 has a lower cardiotoxicity profile.
Losoxantrone: BBR-3438 has shown superior efficacy in certain cancer models compared to losoxantrone, with a better therapeutic index.
Other similar compounds include BBR-3576 and other 9-aza-anthrapyrazoles, which share similar mechanisms of action but may differ in their efficacy and toxicity profiles .
Properties
CAS No. |
156090-17-4 |
---|---|
Molecular Formula |
C20H24N6O2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylamino]-4,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-8-one |
InChI |
InChI=1S/C20H24N6O2/c1-21-6-7-24-15-2-3-16-18-17(15)20(28)13-4-5-23-12-14(13)19(18)25-26(16)10-8-22-9-11-27/h2-5,12,21-22,24,27H,6-11H2,1H3 |
InChI Key |
PMGQHDIXCJMHRO-UHFFFAOYSA-N |
SMILES |
CNCCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO |
Canonical SMILES |
CNCCNC1=C2C3=C(C=C1)N(N=C3C4=C(C2=O)C=CN=C4)CCNCCO |
Synonyms |
BBR 3438 BBR-3438 BBR3438 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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